Product packaging for Spiro[4.5]decan-6-amine(Cat. No.:CAS No. 20440-70-4)

Spiro[4.5]decan-6-amine

Cat. No.: B2762874
CAS No.: 20440-70-4
M. Wt: 153.269
InChI Key: KUODKTLZDFOEOB-UHFFFAOYSA-N
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Description

Spiro[4.5]decan-6-amine (CAS 20440-70-4) is a chemically versatile amine derivative of the spiro[4.5]decane scaffold. This compound features a rigid, three-dimensional structure due to its spiro-fused ring system, where a cyclopentane and a cyclohexane ring are connected through a single carbon atom . This unique geometry is highly valued in drug discovery, as it can significantly improve a molecule's binding affinity and selectivity for biological targets, often leading to enhanced pharmacological profiles . The spiro[4.5]decane core is a prominent structure in active pharmaceutical ingredients and functional molecules. Research into similar spirocyclic frameworks has demonstrated their relevance in developing therapeutics for conditions such as Alzheimer's disease and as inhibitors for viruses like dengue . Furthermore, the structural motif is exploited in agrochemicals, as seen in the fungicide spiroxamine, which operates by inhibiting sterol biosynthesis in fungal membranes . As a building block, this compound serves as a key synthetic intermediate for constructing complex molecular architectures. It can be utilized in cyclization reactions and has been part of studies involving intramolecular Schmidt reactions to form related amino-spiro[4.5]decane structures . This product is intended for research applications only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B2762874 Spiro[4.5]decan-6-amine CAS No. 20440-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.5]decan-10-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-9-5-1-2-6-10(9)7-3-4-8-10/h9H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUODKTLZDFOEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCC2)C(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20440-70-4
Record name spiro[4.5]decan-6-amine
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Advanced Synthetic Methodologies for Spiro 4.5 Decan 6 Amine and Its Analogues

Cycloaddition Reactions for Spiro[4.5]decane Construction

Cycloaddition reactions are powerful tools for the convergent and stereocontrolled synthesis of complex cyclic systems. In the context of spiro[4.5]decane synthesis, these reactions offer efficient pathways to construct the five-membered ring of the spirocycle.

[3+2] Cycloaddition Approaches

Among the various cycloaddition strategies, the [3+2] cycloaddition has emerged as a prominent method for the synthesis of 2-amino-spiro[4.5]decane-6-ones, which are direct precursors to spiro[4.5]decan-6-amine. This approach involves the reaction of a three-atom component with a two-atom component to form a five-membered ring.

A recent advancement in the synthesis of 2-amino-spiro[4.5]decane-6-ones involves the synergistic use of photocatalysis and organocatalysis. mdpi.comresearchgate.net This methodology utilizes the reaction of 2-methylene-tetrahydronaphtalen-1-ones with N-cyclopropylanilines. The reaction is promoted by a BINOL-derived phosphoric acid as an organocatalyst and proceeds under visible light irradiation, often without the need for an external photocatalyst. mdpi.comresearchgate.net This dual catalytic system offers a green and efficient route, characterized by mild reaction conditions and high atom economy. mdpi.comresearchgate.net

The reaction demonstrates broad substrate scope. For instance, derivatives of 2-methylene-tetrahydronaphtalen-1-ones with different alkane ring sizes can be used to synthesize various spirocyclic compounds. researchgate.net Similarly, N-cyclopropylanilines with fluoro substitutions on the aromatic ring are well-tolerated. researchgate.net This method has been shown to produce a variety of 2-amino-spiro[4.5]decane-6-ones in good yields, reaching up to 88%. mdpi.com

Entry2-Methylene-tetrahydronaphtalen-1-one DerivativeN-cyclopropylaniline DerivativeCatalystSolventYield (%)d.r.
12-Methylene-1,2,3,4-tetrahydronaphtalen-1-oneN-cyclopropylaniline(R)-TRIPDCM8899:1
26-Methoxy-2-methylene-1,2,3,4-tetrahydronaphtalen-1-oneN-cyclopropylaniline(R)-TRIPDCM7598:2
32-Methylene-1,2,3,4-tetrahydronaphtalen-1-one4-Fluoro-N-cyclopropylaniline(R)-TRIPDCM8299:1
42-Methylene-1,2,3,4-tetrahydronaphtalen-1-one3-Fluoro-N-cyclopropylaniline(R)-TRIPDCM7997:3

d.r. = diastereomeric ratio

A key feature of the synergistic photocatalytic and organocatalytic approach is the high level of diastereoselective control, with diastereomeric ratios of up to 99:1 being achieved. mdpi.comresearchgate.net This stereocontrol is attributed to the chiral environment created by the BINOL-derived phosphoric acid catalyst. mdpi.comresearchgate.net The catalyst is believed to activate the N-cyclopropylaniline, facilitating the cycloaddition in a stereodefined manner. researchgate.net Mechanistic studies suggest that the reaction proceeds through a pathway initiated by the interaction of the chiral phosphoric acid with the N-cyclopropylaniline intermediate. researchgate.net

Other Cycloaddition Strategies in Spiro[4.5]decane Formation

Beyond the [3+2] cycloaddition, other cycloaddition strategies have been employed to construct the spiro[4.5]decane framework. For instance, Diels-Alder reactions, a type of [4+2] cycloaddition, can be utilized to form the six-membered ring of the spirocycle. While not directly producing this compound, these methods are fundamental in creating the core spiro[4.5]decane skeleton which can then be further functionalized.

Intramolecular Annulation and Rearrangement Pathways

Intramolecular reactions, where a new ring is formed within a single molecule, provide an elegant and often highly efficient means of constructing complex cyclic systems like the spiro[4.5]decane framework.

Intramolecular Schmidt Reaction in Spiro[4.5]decane-6-one Derivatization

The intramolecular Schmidt reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, including derivatives of spiro[4.5]decan-6-one. mdpi.com This reaction typically involves the acid-promoted reaction of a ketone with an alkyl azide (B81097) that is tethered to the same molecule. In the context of spiro[4.5]decane synthesis, this reaction has been utilized to synthesize 2-amino-spiro[4.5]decan-6-ones from appropriate keto-azide precursors. mdpi.com

The reaction proceeds via the addition of the tethered azide to the protonated ketone, forming an azidohydrin intermediate. This intermediate then undergoes a rearrangement, with the migration of one of the adjacent carbon atoms to the nitrogen atom and the concomitant loss of dinitrogen gas, to form the desired lactam product. This method offers a direct route to introduce the nitrogen atom required for this compound and its derivatives.

Pinacol-Pinacolone Rearrangements for Spirocycle Formation

The Pinacol-Pinacolone rearrangement, a classic acid-catalyzed reaction of 1,2-diols, offers a powerful method for skeletal reorganization to form carbonyl compounds. This rearrangement can be ingeniously applied to the synthesis of spirocyclic systems, including the spiro[4.5]decane core, through ring expansion.

A notable example is the tandem Prins/Pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. rsc.org This Lewis acid-catalyzed cascade process involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The reaction proceeds through a Prins cyclization followed by a Pinacol-type rearrangement, which expands the cyclobutane (B1203170) ring to form the cyclopentanone (B42830) moiety of the spiro[4.5]decane system. This methodology is applicable to a wide range of aromatic, aliphatic, and heteroaromatic aldehydes, affording the desired oxaspiro[4.5]decan-1-ones in good yields.

AldehydeLewis Acid CatalystYield (%)Reference
BenzaldehydeBF3·OEt285 rsc.org
4-ChlorobenzaldehydeBF3·OEt282 rsc.org
2-NaphthaldehydeBF3·OEt288 rsc.org
CyclohexanecarboxaldehydeBF3·OEt275 rsc.org
FurfuralBF3·OEt278 rsc.org
Table 1: Synthesis of Oxaspiro[4.5]decan-1-ones via Tandem Prins/Pinacol Reaction.

Aza-Annulation Reactions for Spirocyclic Lactams

Aza-annulation reactions provide a versatile entry to nitrogen-containing heterocyclic compounds. The aza-Robinson annulation, in particular, is a powerful strategy for the synthesis of fused bicyclic amides, which can be considered analogues of the spiro[4.5]decane system where one of the rings is a lactam. nih.govnih.gov This two-step process involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation.

This methodology allows for the construction of densely functionalized bicyclic amides. For instance, the reaction of succinimide (B58015) with methyl vinyl ketone, catalyzed by sodium ethoxide, followed by a trifluoromethanesulfonic acid-mediated intramolecular aldol condensation, yields a fused bicyclic lactam. nih.gov While this specific example leads to a fused system, the principles of aza-annulation can be adapted to the synthesis of spirocyclic lactams, which are valuable precursors for this compound analogues.

Cyclic ImideVinyl KetoneOverall Yield (%)Reference
SuccinimideMethyl vinyl ketoneVariable nih.gov
GlutarimideMethyl vinyl ketoneVariable nih.gov
SuccinimideEthyl vinyl ketoneVariable nih.gov
Table 2: Aza-Robinson Annulation for the Synthesis of Fused Bicyclic Amides.

Metal-Catalyzed and Organocatalyzed Syntheses

Modern synthetic chemistry heavily relies on the use of metal and organic catalysts to achieve high efficiency, selectivity, and stereocontrol. Several catalytic strategies have been successfully employed in the synthesis of spiro[4.5]decanone and this compound derivatives.

Palladium catalysis has been instrumental in the development of asymmetric syntheses of chiral spirocycles. In 2015, an asymmetric synthesis of spiro[4.5]-1-one compounds was reported utilizing a palladium catalyst. mdpi.comresearchgate.net This approach enables the enantioselective construction of the spiro[4.5]decane core, providing access to chiral building blocks for drug discovery. More recently, palladium-catalyzed methodologies have been developed for the synthesis of highly functionalized chiral spirocyclopentyl p-dienones, which are valuable intermediates for the synthesis of complex spiro[4.5]decane-containing natural products. mdpi.comresearchgate.net

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for sustainable chemical synthesis. An Iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes has been developed to access structurally diverse polyfunctionalized cyclopentylamine (B150401) scaffolds. mdpi.comresearchgate.net This methodology can be applied to the synthesis of spiro[4.5]decane systems by using appropriate cyclic alkenes. This reaction proceeds with good yields and diastereoselectivities, offering a practical route to spiro[4.5]decane amine precursors.

Historically, the synthesis of the spiro[4.5]decane framework was often achieved through acid or general metal catalysis. mdpi.comresearchgate.net Acid-catalyzed intramolecular cyclizations of unsaturated alcohols or related substrates can lead to the formation of the spirocyclic core. For instance, the treatment of a tertiary alcohol derived from the Grignard reaction of a cyclohexanone (B45756) derivative with a pentenyl bromide with formic acid can yield spiro[4.5]decane derivatives. Similarly, various transition metal catalysts can promote cyclization reactions to afford the spiro[4.5]decane skeleton. Brønsted acid-catalyzed hydroamination has also been investigated for the synthesis of aza-spirocycles, including the 1-azaspiro[4.5]decane skeleton. cardiff.ac.uk

Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, has emerged as a powerful strategy for achieving high efficiency and selectivity. A noteworthy application of this concept is the synergistic use of photocatalysis and organocatalysis for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net

This [3+2] cycloaddition reaction between 2-methylene-tetrahydronaphthalene-1-ones and N-cyclopropylanilines is co-catalyzed by a photoredox catalyst and a chiral phosphoric acid. mdpi.comresearchgate.net This dual catalytic system enables the reaction to proceed under mild, metal-free conditions with high yields and excellent diastereoselectivity (up to 99:1 d.r.). mdpi.comresearchgate.net This method provides a green and efficient route to a variety of 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net

2-Methylene-tetrahydronaphthalene-1-one DerivativeN-cyclopropylaniline DerivativeYield (%)d.r.Reference
ParentParent8899:1 mdpi.comresearchgate.net
7-MethoxyParent8598:2 mdpi.comresearchgate.net
Parent4-Fluoro8299:1 mdpi.comresearchgate.net
Parent3-Fluoro7997:3 mdpi.comresearchgate.net
Table 3: Cooperative Photocatalysis and Organocatalysis for the Synthesis of 2-Amino-spiro[4.5]decane-6-ones.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly prioritizes methodologies that are not only efficient but also environmentally benign. nih.gov The principles of green chemistry, such as maximizing atom economy, utilizing safer solvents, and employing catalytic processes, are central to the development of sustainable routes for complex molecules like this compound. nih.govrsc.org These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents. nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comrsc.org Reactions with high atom economy are inherently more sustainable as they generate minimal waste. jocpr.com

A notable example of a highly atom-economical approach to a related spiro[4.5]decane system is the synthesis of 2-amino-spiro[4.5]decan-6-ones via a [3+2] cycloaddition. mdpi.comresearchgate.net This method, which combines 2-methylene-tetrahydronaphthalene-1-ones with N-cyclopropylanilines, achieves 100% atom conversion of the substrates into the final spirocyclic product. mdpi.comresearchgate.net This efficiency aligns perfectly with the goals of green chemistry by ensuring that all the atoms from the starting materials are utilized in the formation of the product, thereby eliminating byproduct waste. jocpr.commdpi.com Such strategies represent a significant advancement over classical multi-step syntheses which often involve protection-deprotection sequences and generate substantial waste. semanticscholar.org

Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. In the context of spiro[4.5]decane synthesis, a dual catalytic approach combining photocatalysis and organocatalysis has been successfully employed for the [3+2] cycloaddition of cyclopropylamines with olefins to yield 2-amino-spiro[4.5]decan-6-ones. mdpi.comresearchgate.net

This innovative method integrates photocatalysis with an organic phosphoric acid catalyst. mdpi.com The reaction proceeds under mild, metal-free conditions and, notably, does not require an external photocatalyst. mdpi.comresearchgate.net This strategy is highly diastereoselective, achieving ratios up to 99:1, and is effective for a variety of substrates, including those with different alkane ring sizes or substitutions on the aniline (B41778) ring. mdpi.comresearchgate.net The proposed mechanism begins with the interaction between the N-cyclopropylaniline and the chiral phosphoric acid catalyst. researchgate.net

Starting MaterialsCatalyst SystemProductKey FeaturesYieldDiastereoselectivity (d.r.)
2-methylene-tetrahydronaphthalene-1-ones and N-cyclopropylanilinesSynergistic Photocatalysis and Organic Phosphoric Acid2-amino-spiro[4.5]decan-6-onesMetal-free, 100% atom economy, mild conditionsUp to 88%Up to 99:1

This table summarizes the key findings of the synergistic photocatalytic and organocatalytic synthesis of 2-amino-spiro[4.5]decan-6-one derivatives. mdpi.comresearchgate.net

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. nih.gov Enzymes, such as transaminases, are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.net This technology has been applied to the synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine, a close analogue of this compound. researchgate.net

The synthesis utilizes an enzymatic transamination with a concurrent dynamic kinetic resolution (DKR) of a 4-piperidone (B1582916) intermediate. researchgate.net This single enzymatic step efficiently establishes the two required stereogenic centers, producing the desired anti amine product with high diastereoselectivity (>10:1 dr) and excellent enantioselectivity (>99% ee). researchgate.net The use of ω-transaminase enzymes provides a powerful method for constructing synthetically valuable chiral amines from their corresponding ketones, underscoring the potential of biocatalysis in manufacturing complex pharmaceutical intermediates. researchgate.net

Multicomponent Reactions (MCRs) for Spiro[4.5]decane Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, are highly valued in green and medicinal chemistry. researchgate.netnih.gov These reactions are characterized by high pot, atom, and step economy, leading to increased synthetic efficiency and reduced waste generation. researchgate.netnih.gov MCRs have been effectively employed in the synthesis of diverse and complex spiro compounds. researchgate.netmdpi.com

While specific MCRs for the direct synthesis of this compound are not detailed in the provided context, the principles of MCRs are broadly applicable to the assembly of the spiro[4.5]decane core. These reactions allow for the rapid generation of molecular complexity from simple starting materials in a one-pot fashion, which is a significant advantage in the construction of compound libraries for drug discovery. nih.gov The development of stereoselective MCRs, often utilizing organocatalysts or transition-metal catalysts, has made it possible to synthesize various spiro compounds with good to excellent stereoselectivity. researchgate.net

Synthesis of this compound and Related Heterospirocycles

The synthesis of spiro[4.5]decane structures often involves the construction of key intermediates that can be further elaborated to introduce the desired amine functionality. Related heterospirocycles, where one or more carbon atoms in the spirocyclic core are replaced by heteroatoms like oxygen or sulfur, are also of significant interest.

1,4-Dioxaspiro[4.5]decan-8-one is a versatile bifunctional intermediate widely used in the synthesis of pharmaceuticals and other organic chemicals. researchgate.netinnospk.com Its structure contains a protected ketone, which allows for selective reactions at other positions of the molecule. innospk.com

The typical synthesis of 1,4-Dioxaspiro[4.5]decan-8-one involves the ketalization of 1,4-cyclohexanedione (B43130) with ethylene (B1197577) glycol. innospk.com An alternative and efficient method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. researchgate.net Research has optimized this process using acetic acid as a catalyst, which significantly improves the reaction yield and reduces the reaction time compared to previously reported methods. researchgate.net A green synthesis approach has also been developed using a weak acid acrylic cationic exchange resin as a catalyst and water as the reaction medium, avoiding the use of organic solvents and allowing for easy catalyst recovery. google.com

Furthermore, analogues of the 1,4-dioxaspiro[4.5]decane moiety have been synthesized to explore structure-activity relationships in medicinal chemistry. These include the 1-oxa-4-thiaspiro- and 1,4-dithia-spiro[4.5]decane analogues, created by replacing one or both oxygen atoms with sulfur. unimore.it

PrecursorReagents/CatalystProductOptimized ConditionsYield
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneAcetic Acid (HAc)/H₂O1,4-Dioxaspiro[4.5]decan-8-oneT=65°C, HAc/H₂O vol. ratio=5:180%
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneWeak acid acrylic cationic exchange resin/H₂O1,4-Dioxaspiro[4.5]decan-8-oneNo organic solvent65%

This table presents a comparison of synthetic methods for producing the key intermediate 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.netgoogle.com

Preparation of this compound from Precursors

The most direct synthetic route to this compound involves the chemical modification of a readily available precursor, typically Spiro[4.5]decan-6-one. The key transformation is the conversion of the ketone functional group at the 6-position to the desired primary amine. This is most commonly achieved through reductive amination.

Reductive amination is a robust and widely used method for forming amines from carbonyl compounds. The process involves two sequential reactions in a single pot: the formation of an imine or enamine intermediate from the ketone and an amine source, followed by the reduction of this intermediate to the target amine. For the preparation of the primary amine, this compound, the amine source is typically ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium formate (B1220265).

The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of Spiro[4.5]decan-6-one, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced to yield the final amine product. Various reducing agents and catalytic systems can be employed for this purpose. A common approach is catalytic transfer hydrogenation, which utilizes a hydrogen donor like formic acid or a formate salt in the presence of a transition-metal catalyst. google.com This method offers mild reaction conditions and avoids the use of high-pressure hydrogen gas.

The general reaction scheme is as follows:

Spiro[4.5]decan-6-one reacts with an amine source (e.g., NH₃) and a reducing agent/catalyst system to yield this compound.

The table below outlines representative conditions for this transformation based on established reductive amination protocols.

PrecursorAmine SourceReducing Agent / CatalystSolventProduct
Spiro[4.5]decan-6-oneAmmonia (NH₃)H₂ / Raney NickelMethanolThis compound
Spiro[4.5]decan-6-oneAmmonium Formate (HCOONH₄)Palladium on Carbon (Pd/C)EthanolThis compound
Spiro[4.5]decan-6-oneAmmonium AcetateSodium Cyanoborohydride (NaBH₃CN)MethanolThis compound

Strategies for Substituted this compound Derivatives

The synthesis of substituted this compound derivatives requires more complex strategies that allow for the introduction of various functional groups on either of the rings. These methods often build the spirocyclic core from acyclic or monocyclic precursors, incorporating the desired substituents during the process.

One powerful strategy involves cycloaddition reactions. A notable example is the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines with olefins, achieved via synergistic photocatalysis and organocatalysis. mdpi.comresearchgate.net In this approach, substituted N-cyclopropylanilines react with 2-methylene-1-tetralone derivatives under irradiation with blue LEDs in the presence of a phosphoric acid catalyst. mdpi.comresearchgate.net This method provides high diastereoselectivity and tolerates a range of substituents on the aromatic ring of the N-cyclopropylaniline, leading to a variety of substituted spiro[4.5]decane cores. mdpi.com Although this method yields an amino group at the 2-position and a ketone at the 6-position, the resulting scaffold is a valuable intermediate that can be further modified.

Other advanced methodologies for constructing the core spiro[4.5]decane skeleton include:

Intramolecular Schmidt Reaction: This reaction between ketones and alkyl azides has been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net

Palladium-Catalyzed Asymmetric Synthesis: Researchers have developed methods for the asymmetric synthesis of spiro[4.5]decan-1-one compounds using palladium catalysts, offering a route to chiral, substituted frameworks. mdpi.comresearchgate.net

Gold(I)-Catalyzed Vinylogous Conia Ene Reaction: This atom-economical method constructs densely functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available alkyne-tethered cyclohexenones under mild conditions. researchgate.net

The table below summarizes findings from a study on the photocatalytic [3+2] cycloaddition to produce substituted 2-amino-spiro[4.5]decane-6-one derivatives, highlighting the versatility of this approach for generating molecular diversity. mdpi.comresearchgate.net

Substrate 1 (Olefin)Substrate 2 (N-Cyclopropylaniline)CatalystYield (%)Diastereomeric Ratio (d.r.)
2-Methylene-1,2,3,4-tetrahydronaphthalen-1-oneN-Cyclopropylanilinerac-BINOL-PA-Ph8099:1
2-Methylene-1,2,3,4-tetrahydronaphthalen-1-oneN-Cyclopropyl-4-fluoroanilinerac-BINOL-PA-Ph7599:1
2-Methylene-1,2,3,4-tetrahydronaphthalen-1-oneN-Cyclopropyl-3-fluoroanilinerac-BINOL-PA-Ph6599:1
6-Methoxy-2-methylene-1,2,3,4-tetrahydronaphthalen-1-oneN-Cyclopropylanilinerac-BINOL-PA-Ph7899:1

These strategies provide access to a wide array of substituted spiro[4.5]decane frameworks, which are crucial for developing new chemical entities and exploring structure-activity relationships in drug discovery.

Mechanistic Investigations and Reaction Dynamics of Spiro 4.5 Decan 6 Amine Systems

Detailed Mechanistic Pathways of Key Spiro[4.5]decane-forming Reactions

The construction of the spiro[4.5]decane framework can be achieved through several distinct mechanistic routes. The choice of reactants, catalysts, and reaction conditions dictates whether the cyclization proceeds through radical intermediates, ionic species, or concerted processes.

Radical cyclizations have emerged as a powerful strategy for forming spirocyclic systems under mild conditions, often initiated by photoredox catalysis. acs.org One such approach involves a [3+2] cycloaddition of N-cyclopropylanilines with olefins, facilitated by the synergy of photocatalysis and organocatalysis, to produce 2-amino-spiro[4.5]decane-6-ones. mdpi.com The proposed mechanism begins with the formation of a hydrogen-bonded complex between the N-cyclopropylaniline and a chiral phosphoric acid. mdpi.com Upon photoirradiation, this complex undergoes a single-electron oxidation to generate a radical intermediate. This is followed by an intramolecular radical addition, leading to a second radical intermediate which then undergoes cyclization of the alkyl radical onto an iminium ion to close the five-membered ring. mdpi.com

Another prominent radical pathway is the visible-light-induced photocatalytic ortho-dearomatization of diethyl 2-bromo-2-(2-methoxybenzyl)malonate and alkynes. acs.org The mechanism is initiated by a single electron transfer (SET) reduction of the bromo-malonate substrate by an excited iridium photocatalyst, which generates a key radical intermediate. acs.org This radical then engages in a 5-exo-trig cyclization with an alkyne to form the spirocycle. acs.org

Samarium(II) iodide (SmI₂) has also been utilized to promote ketyl radical mediated tandem cyclizations. nih.gov This method stereoselectively transforms ω-alkynyl carbonyl compounds that bear an activated alkene into spiro[4.5]decanes. nih.gov Additionally, radical cyclization followed by a (hetero)aryl migration has been developed to access spirocyclic vinyl sulfones, demonstrating the versatility of radical-based approaches. rsc.org

Table 1: Overview of Radical Cyclization Strategies for Spiro[4.5]decane Synthesis

Method Key Steps Initiator/Catalyst Outcome
[3+2] Cycloaddition Single-electron oxidation, intramolecular radical addition, iminium ion cyclization. mdpi.com Photocatalyst + Chiral Phosphoric Acid Diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com
Dearomative Cyclization SET reduction, 5-exo-trig radical cyclization. acs.org Visible Light / Iridium Photocatalyst Synthesis of spiro[4.5]deca-1,7,9-trien-6-ones. acs.org

Beyond radical pathways, ionic mechanisms play a crucial role in the formation of spiro[4.5]decane systems. Multicomponent domino reactions, which proceed through a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization, are prime examples. nih.govmdpi.com These reactions can be effectively organocatalyzed by ionic liquids, such as 1-methylimidazolium chloride, in green solvents like ethanol. nih.govmdpi.com The proposed mechanism involves the formation of ionic intermediates throughout the cascade process, leading to the final spiro compound. mdpi.com

Historically, acid catalysis has been a common method for synthesizing the spiro[4.5]decane framework, implying the involvement of cationic intermediates. mdpi.com Gold(I)-catalyzed reactions, such as the vinylogous Conia ene reaction of 4-alkyne tethered cyclohex-2-enones, also proceed through pathways that are best described as ionic or concerted to construct spiro[4.5]-deca-1,6-diene-8-ones. researchgate.net These reactions are valued for their atom economy and mild conditions. researchgate.net

Role of Catalysts and Reagents in Reaction Outcomes

The choice of catalyst is paramount in directing the efficiency, regioselectivity, and stereoselectivity of spiro[4.5]decane synthesis. Both organocatalysts and metal-based catalysts have been extensively explored to achieve desired molecular architectures.

Chiral phosphoric acids (CPAs), particularly those derived from BINOL, have proven to be exceptionally effective organocatalysts for controlling stereochemistry in spirocycle synthesis. mdpi.comnih.gov In the synergistic photocatalytic and organocatalytic synthesis of 2-amino-spiro[4.5]decane-6-ones, the CPA plays a dual role. mdpi.com It first forms a hydrogen-bonded complex with the N-cyclopropylaniline substrate, and a subsequent H-bonding interaction between the catalyst's P-OH group and the olefin's carbonyl group orchestrates the intramolecular radical addition, thereby controlling the diastereoselectivity of the reaction. mdpi.com This method has achieved high diastereoselectivity, with ratios up to 99:1. mdpi.comresearchgate.net

CPAs are also instrumental in enantioselective and diastereoselective spiroketalizations. nih.govdntb.gov.ua They can override the natural thermodynamic preference of a system, enabling the highly selective formation of non-thermodynamic spiroketal products. nih.gov This control is achieved through the formation of an asymmetric ion pair in a chiral environment, which dictates the facial selectivity of the cyclization. researchgate.net The development of these catalytic systems has expanded to the synthesis of various spiro aminals and other complex structures with high enantiomeric excess. dicp.ac.cn

Metal catalysis has a well-established history in the synthesis of spiro[4.5]decanes. mdpi.com Palladium-catalyzed reactions have been reported for the asymmetric synthesis of spiro[4.5]-1-one compounds and highly functionalized chiral spirocyclopentyl p-dienones. mdpi.com These catalytic cycles typically involve oxidative addition, migratory insertion, and reductive elimination steps, with the metal center coordinating the substrates and facilitating bond formation.

Other metals have also been employed effectively. Gold(I) catalysts are used in the vinylogous Conia ene reaction to produce densely functionalized spiro[4.5]decanes. researchgate.net Copper(I) halides have been shown to catalyze the decomposition of phenolic α-diazoketones, leading to the high-yield synthesis of spiro[4.5]deca-6,9-diene-2,8-diones through an intramolecular cyclisation. rsc.org These examples highlight the capacity of metal centers to activate substrates and control the course of complex chemical transformations leading to the spiro[4.5]decane core.

Stereochemical Control and Diastereoselectivity in Synthesis

Achieving a high degree of stereochemical control is a central challenge in the synthesis of complex three-dimensional molecules like spiro[4.5]decan-6-amine derivatives. The diastereoselectivity of these reactions is heavily influenced by the chosen synthetic strategy and catalytic system.

As discussed, the use of chiral phosphoric acids in a cooperative catalytic system with a photocatalyst has yielded excellent diastereoselectivity (up to 99:1) in the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net The catalyst effectively creates a chiral pocket that directs the approach of the reacting moieties during the key bond-forming steps. mdpi.com

Similarly, SmI₂-promoted tandem cyclizations can be highly stereoselective. nih.gov Interestingly, in these systems, the stereochemical outcome of the first cyclization can be controlled by the choice of activators, such as HMPA, allowing for selective synthesis of different stereoisomers. nih.gov This demonstrates that reagents can play a critical role in directing the stereochemical pathway of a reaction. A divergent synthetic approach, starting from a common precursor, is another powerful strategy for generating a library of regio- and stereoisomers of spirocyclic amino acids, providing access to diverse chemical space for further investigation. nih.gov

Table 2: Examples of Diastereoselective Spiro[4.5]decane Synthesis

Reaction Type Catalyst/Reagent Key Feature Achieved Diastereoselectivity (dr)
[3+2] Cycloaddition Photocatalyst + Chiral Phosphoric Acid Cooperative catalysis creating a chiral environment. mdpi.com Up to 99:1 mdpi.comresearchgate.net
Ketyl Radical Tandem Cyclization SmI₂ with activators Activator-controlled stereochemical changeover. nih.gov Highly stereoselective. nih.gov

Factors Influencing Stereochemical Induction

The stereochemical outcome of synthetic routes yielding this compound and its analogs is significantly influenced by a variety of factors. These include the choice of catalysts, the nature of the starting materials, and the reaction conditions. Researchers have explored these elements to achieve high levels of diastereoselectivity and enantioselectivity in the formation of the spirocyclic framework.

One key factor is the application of synergistic catalysis. For instance, the combination of photocatalysis and organocatalysis has been shown to be effective in controlling the stereochemistry of the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net In a [3+2] cycloaddition reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines, the use of a BINOL-derived phosphoric acid as an organocatalyst under photocatalyst-free conditions has led to high diastereoselectivity. mdpi.com The chiral environment provided by the phosphoric acid catalyst is crucial in directing the approach of the reactants, thereby favoring the formation of one diastereomer over the other.

The structure of the substrates themselves also plays a critical role in stereochemical induction. In the aforementioned [3+2] cycloaddition, modifications to both the 2-methylene-tetrahydronaphtalene-1-one and the N-cyclopropylaniline starting materials were well-tolerated, allowing for the synthesis of various spirocyclic compounds with good stereoselectivity. mdpi.comresearchgate.net This suggests that the inherent steric and electronic properties of the substrates contribute to the facial selectivity of the reaction.

Furthermore, the use of chiral auxiliaries is a well-established strategy for inducing stereochemistry in the synthesis of complex molecules, including spirocyclic systems. The Ellman's sulfinamide has been employed as a chiral auxiliary in the synthesis of spirocyclic amino acids. nih.gov This approach involves the formation of a chiral sulfinamide-derived imine, which then undergoes a diastereoselective reaction. The steric bulk of the auxiliary effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry at the newly formed stereocenter. Although not applied directly to this compound in the provided literature, this method represents a significant strategy for controlling stereochemistry in related spirocyclic amine syntheses.

Reaction conditions such as the choice of acid catalyst and solvent can also dictate the stereochemical outcome. In the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, the use of different acid catalysts like methanesulfonic acid versus toluenesulfonic acid, along with varying solvent conditions, allowed for the selective isolation of different diastereomers. mdpi.com This highlights the sensitivity of the stereochemical course of the reaction to the specific catalytic and environmental conditions employed.

Stereochemical Outcomes of this compound Syntheses

The synthetic methodologies developed for this compound and its derivatives have achieved notable success in terms of stereochemical control, yielding products with high levels of diastereoselectivity. The stereochemical outcomes are typically quantified by the diastereomeric ratio (d.r.), which indicates the proportion of the major diastereomer to the minor one(s).

In the synergistic photocatalytic and organocatalytic synthesis of 2-amino-spiro[4.5]decane-6-ones, excellent diastereoselectivity has been reported, with diastereomeric ratios reaching up to 99:1. mdpi.comresearchgate.net This high level of control is attributed to the effective stereochemical communication mediated by the chiral phosphoric acid catalyst during the key bond-forming step. The specific diastereomer obtained is a direct consequence of the catalyst's ability to orchestrate the spatial arrangement of the reacting components.

The following table summarizes the diastereoselective synthesis of various 2-amino-spiro[4.5]decane-6-one derivatives, highlighting the high diastereomeric ratios achieved.

Entry2-Methylene-tetrahydronaphtalene-1-one DerivativeN-cyclopropylaniline DerivativeDiastereomeric Ratio (d.r.)
1UnsubstitutedUnsubstituted>95:5
26-MethoxyUnsubstituted99:1
37-MethylUnsubstituted99:1
4Unsubstituted4-Fluoro99:1
5Unsubstituted3-Fluoro99:1

Data sourced from a study on the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through synergistic photocatalysis and organocatalysis. mdpi.comresearchgate.net

In other synthetic approaches towards the spiro[4.5]decane core, high diastereoselectivity has also been observed. For example, a Claisen rearrangement has been utilized to afford a multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. nih.gov This demonstrates that pericyclic reactions can also be a powerful tool for establishing specific stereochemical relationships within the spiro[4.5]decane framework.

The use of chiral auxiliaries, such as Ellman's sulfinamide, in Strecker syntheses of spirocyclic compounds has shown moderate diastereoselectivity. nih.gov While not as high as the catalytic methods mentioned above, this approach still provides a means to access stereochemically enriched spirocyclic amines, and the resulting diastereomers are often separable by chromatography.

Conformational Analysis and Stereochemistry of Spiro 4.5 Decan 6 Amine

Theoretical and Experimental Conformational Studies

The conformational landscape of Spiro[4.5]decan-6-amine is primarily dictated by the interplay between the two constituent rings and the spatial orientation of the exocyclic amine group.

Preferred Conformations of the Spiro[4.5]decane Ring System

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in modeling the geometric and electronic properties of the spiro[4.5]decane system. These theoretical approaches help in understanding the stability and reactivity of different conformers. The complex interplay of forces within the spirocyclic structure results in a distinct three-dimensional geometry.

Influence of Exocyclic Amine Group on Conformation

In related cyclohexane (B81311) systems, the addition of an acid can protonate the amine group, leading to the formation of an intramolecular hydrogen bond with other functional groups, which can stabilize a specific conformer. researchgate.net This principle suggests that the conformational equilibrium of this compound could be sensitive to pH changes. The relative stability of the axial versus equatorial conformer of the amine group will also be affected by non-bonded interactions with the cyclopentane (B165970) ring. The rigid nature of the spirocyclic system can lead to unique steric hindrances not observed in simple substituted cyclohexanes. researchgate.net

Chirality in this compound and its Derivatives

The spirocyclic nature of this compound introduces chirality into the molecule. The spiro center itself can be a source of chirality, and the substitution pattern on the rings can create additional stereocenters, leading to the possibility of multiple stereoisomers.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure spiro compounds has been a significant focus in organic chemistry due to their unique three-dimensional structures and presence in various natural products. rsc.org Several methodologies have been developed for the enantioselective synthesis of spirocycles, with organocatalysis emerging as a particularly powerful tool in recent years. rsc.orgsemanticscholar.org

For the synthesis of analogues like 2-amino-spiro[4.5]decan-6-ones, various catalytic methods have been employed. These include acid-catalyzed and metal-catalyzed reactions. mdpi.comresearchgate.net For instance, the intramolecular Schmidt reaction of ketones and alkyl azides has been utilized to synthesize these compounds. mdpi.comresearchgate.net More recently, a synergistic approach combining photocatalysis and organocatalysis has been developed for the [3+2] cycloaddition of cyclopropylamines with olefins, yielding 2-amino-spiro[4.5]decan-6-ones with high diastereoselectivity (up to 99:1). mdpi.comresearchgate.net This method is noted for its mild, metal-free conditions and high atom economy. mdpi.comresearchgate.net Palladium-catalyzed asymmetric synthesis has also been reported for related spiro[4.5]-1-one compounds. mdpi.comresearchgate.net

Reaction Type Catalyst/Method Product Diastereoselectivity/Enantioselectivity
[3+2] CycloadditionPhotocatalysis and Organocatalysis2-amino-spiro[4.5]decan-6-onesup to 99:1 dr
Intramolecular Schmidt ReactionAcid Catalysis2-amino-spiro[4.5]decan-6-onesNot specified
Asymmetric SynthesisPalladium Catalysisspiro[4.5]-1-one compoundsNot specified

Resolution and Separation of this compound Stereoisomers

The separation of stereoisomers is a critical step in obtaining enantiomerically pure compounds. For chiral spirocyclic compounds, including derivatives of this compound, enantioselective high-performance liquid chromatography (HPLC) is a common and effective method for resolution. researchgate.netunimore.it Chiral stationary phases are employed to differentiate between enantiomers, allowing for their separation and isolation. researchgate.netunimore.it In some cases, derivatization of the amine or other functional groups may be necessary to enhance the separation efficiency. The development of efficient resolution techniques is essential for the characterization and biological evaluation of individual stereoisomers. researchgate.net

Spectroscopic and Diffraction Techniques for Conformational Elucidation

A variety of spectroscopic and diffraction techniques are employed to elucidate the conformation and stereochemistry of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 1H and 13C NMR, is a powerful tool for determining the connectivity and relative stereochemistry of the molecule. Coupling constants and nuclear Overhauser effect (NOE) data can provide valuable information about the spatial relationships between protons, which helps in assigning the preferred conformation.

X-ray crystallography provides unambiguous determination of the solid-state conformation and absolute stereochemistry of crystalline derivatives. For example, single-crystal X-ray diffraction analysis has been used to confirm the structure of related 2-amino-spiro[4.5]decan-6-one derivatives. mdpi.com

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, which can provide clues about the structure. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition. mdpi.com

Technique Information Obtained
1H and 13C NMRConnectivity, relative stereochemistry, conformational preferences
X-ray CrystallographySolid-state conformation, absolute stereochemistry
High-Resolution Mass Spectrometry (HRMS)Elemental composition, molecular weight

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy to Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of cyclic and polycyclic molecules in solution. For spiro[4.5]decane systems, ¹H and ¹³C NMR provide valuable insights into the geometry of both the cyclopentane and cyclohexane rings.

In a study on the diastereoselective synthesis of 2-Amino-spiro[4.5]decane-6-ones, which are structurally related to this compound, detailed NMR analysis was conducted to establish the relative stereochemistry of the products. mdpi.comresearchgate.net The chemical shifts (δ) and coupling constants (J) of the protons in the ¹H NMR spectra, along with the chemical shifts in the ¹³C NMR spectra, are indicative of the spatial arrangement of the atoms.

For instance, the ¹H NMR spectrum of (1R′,2S′)-6′-methoxy-2-(phenylamino)-11,12-dihydro-6H-spiro[cyclopentane-1,2′-naphthalen]-1′-one, a complex derivative, showed distinct signals that could be assigned to specific protons within the spiro framework. mdpi.com The coupling constants between adjacent protons are particularly informative, as their magnitude is related to the dihedral angle between them, which in turn defines the conformation of the rings.

The ¹³C NMR data further corroborates the structural assignments. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and steric interactions, which differ between various conformations.

Table 1: Selected NMR Data for a Derivative of 2-Amino-spiro[4.5]decane-6-one

Compound ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (101 MHz, CDCl₃) δ (ppm)
(1R′,2S′)-6′-methoxy-2-(phenylamino)-11,12-dihydro-6H-spiro[cyclopentane-1,2′-naphthalen]-1′-one mdpi.com8.05 (d, J = 8.8 Hz, 1H), 7.11–7.02 (m, 2H), 6.81 (dd, J = 8.8, 2.5 Hz, 1H), 6.63–6.54 (m, 2H), 6.53–6.47 (m, 2H), 4.76 (dd, J = 9.1, 7.3 Hz, 1H), 3.82 (s, 3H), 3.62 (s, 1H), 2.99 (ddd, J = 16.8, 12.3, 4.5 Hz, 1H), 2.81 (dt, J = 16.8, 4.1 Hz, 1H), 2.35 (tdd, J = 6.0, 5.0, 2.6 Hz, 1H), 2.11–1.64 (m, 6H), 1.54–1.41 (m, 1H)200.47, 163.38, 147.71, 145.80, 130.56, 129.30, 125.14, 116.71, 113.16, 112.82, 112.18, 57.46, 55.39, 53.90, 36.07, 34.51, 29.35, 26.43, 22.06
(2′S′,5R′)-2′-((4-fluorophenyl)amino)-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,1′-cyclopentan]-4-one mdpi.com7.40 (d, J = 5.3 Hz, 1H), 7.05 (d, J = 5.3 Hz, 1H), 6.84–6.75 (m, 2H), 6.50–6.41 (m, 2H), 4.71 (dd, J = 9.4, 7.3 Hz, 1H), 3.47 (s, 1H), 3.07–2.98 (m, 2H), 2.39–2.30 (m, 1H), 2.19–2.09 (m, 1H), 2.01–1.66 (m, 5H), 1.52–1.42 (m, 1H)196.65, 155.41 (d, J = 234.4 Hz), 154.29, 144.04, 135.93, 125.67, 123.31, 115.73 (d, J = 22.2 Hz), 113.60 (d, J = 7.3 Hz), 57.63, 53.56, 35.46, 34.37, 30.51, 22.45, 21.94

A study on various substituted 1,4-diazaspiro[4.5]decanes, 1,4-oxazaspiro[4.5]decanes, and 1,4-dioxaspiro[4.5]decanes demonstrated that compounds with a methyl group on the six-membered ring predominantly adopt a chair conformation with the methyl group in an equatorial position to minimize steric strain. researchgate.net This preference is a common feature in cyclohexane-containing systems and is expected to influence the conformational equilibrium of this compound as well.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of a crystalline compound. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering an unambiguous three-dimensional structure.

In the context of spiro[4.5]decane derivatives, single-crystal X-ray diffraction has been employed to confirm the stereochemical outcomes of synthetic reactions. For example, the structure of a product from a [3+2] cycloaddition reaction to form a 2-amino-spiro[4.5]decane-6-one was analyzed by X-ray diffraction. researchgate.net The resulting crystallographic data, often deposited in databases such as the Cambridge Crystallographic Data Centre (CCDC), provides unequivocal proof of the molecule's configuration and conformation in the solid state.

Computational Chemistry Applications in Spiro 4.5 Decan 6 Amine Research

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations

Quantum mechanics and molecular mechanics are the two main pillars of computational chemistry. QM methods, based on the principles of quantum physics, offer high accuracy for electronic structure and reactivity, while MM methods use classical physics to efficiently model the behavior of large systems, making them ideal for conformational analysis.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms, allowing researchers to map out the energy profile of a chemical reaction, identify transition states, and calculate activation energies.

While specific DFT studies on the reaction mechanisms of Spiro[4.5]decan-6-amine are not extensively documented in publicly available literature, the methodology has been applied to closely related compounds, such as 2-amino-spiro[4.5]decane-6-ones. For instance, research on the diastereoselective synthesis of these spiro compounds through a [3+2] cycloaddition proposes detailed reaction pathways. mdpi.com Such computational studies can elucidate the role of catalysts and the factors controlling stereoselectivity. A proposed mechanism for a related reaction involves the formation of a hydrogen-bonded complex, which, upon photoirradiation, generates a radical intermediate, leading to the final spirocyclic product. mdpi.com DFT calculations are instrumental in determining the feasibility of such proposed steps by calculating the energies of intermediates and transition states, thus providing strong evidence for a particular reaction pathway.

The three-dimensional structure of this compound is not static; the molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. The collection of all possible conformations and their corresponding potential energies is known as the conformational energy landscape. Understanding this landscape is crucial as the reactivity and properties of a molecule can depend on its preferred conformation(s).

Molecular Dynamics Simulations to Explore Dynamics and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal detailed information about the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as solvent molecules.

For spirocyclic amines, MD simulations can provide insights into how the molecule behaves in a solution, how it interacts with other molecules, and the flexibility of its ring systems. For example, MD studies on other spiro derivatives have been used to understand conformational changes and the flexibility of different molecular fragments in the presence and absence of solvents. These simulations can reveal how interactions with solvent molecules influence the structure and stability of the spiro compound. While specific MD simulation research focusing solely on this compound is limited, the technique is broadly applicable to understand its dynamic behavior, solvation properties, and intermolecular interactions in various chemical contexts.

Prediction of Molecular Properties and Interaction Profiles (Excluding Biological Context)

Computational methods are frequently used to predict key molecular properties that are essential for the characterization and analysis of chemical compounds. These predictions can guide experimental work and help in understanding the behavior of a molecule in different environments.

Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are two critical descriptors used to characterize a molecule's properties, particularly its polarity and lipophilicity. TPSA is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) and is a good predictor of transport properties. LogP measures the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) solvent, indicating its lipophilicity.

These parameters are crucial for understanding a compound's general chemical behavior. For this compound, these properties can be computationally predicted. The related compound, Spiro[4.5]decan-6-one, has a calculated TPSA of 17.1 Ų and an XLogP3-AA value of 2.4. nih.gov These values place it in a specific region of "chemical space," providing a theoretical profile of its physicochemical properties.

Predicted Physicochemical Properties of this compound and a Related Ketone

CompoundPropertyPredicted ValueSource
Spiro[4.5]decan-6-oneTPSA17.1 ŲPubChem CID: 290662 nih.gov
Spiro[4.5]decan-6-oneXLogP3-AA2.4PubChem CID: 290662 nih.gov

The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase. It is an important physical parameter that depends on the ion's size, shape, and charge. CCS values are particularly relevant in ion mobility-mass spectrometry (IM-MS), a technique that separates ions based on both their mass-to-charge ratio and their physical size and shape.

Computational methods can predict CCS values for different ions of a molecule, which can then be compared with experimental data to aid in structural identification. For this compound, CCS values have been predicted for various adducts, such as the protonated molecule ([M+H]+) and the sodiated molecule ([M+Na]+). These predictions are crucial for identifying the compound in complex mixtures using IM-MS.

Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+154.15903136.4
[M+Na]+176.14097140.3
[M-H]-152.14447140.5
[M+NH4]+171.18557160.6
[M+K]+192.11491138.1
[M]+153.15120126.9

Data sourced from PubChemLite for C10H19N.

In Silico Design and Virtual Screening of this compound Scaffolds

Computational chemistry has emerged as an indispensable tool in modern drug discovery, enabling the rational design of novel ligands and the prediction of their biological activity through computer-based simulations. The spiro[4.5]decane scaffold, with its rigid, three-dimensional structure, is a recurring and valuable motif in medicinal chemistry. Derivatives of this scaffold are frequently the subject of computational studies to explore their therapeutic potential.

The inherent three-dimensionality of spirocyclic scaffolds like spiro[4.5]decane offers distinct advantages in drug design. This rigid structure can lead to a more precise fit within the binding sites of biological targets, such as enzymes and receptors, potentially enhancing potency and selectivity. In silico methods are particularly well-suited to explore the conformational complexities of the spiro[4.5]decane system, which arise from the interplay between the fused cyclopentane (B165970) and cyclohexane (B81311) rings. Such computational analyses are crucial for designing more effective and targeted therapeutic agents.

Molecular Docking Studies

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to screen for potential drug candidates by predicting the binding affinity and mode of interaction with a protein target.

In a notable study, a series of novel 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives were synthesized and subjected to in silico molecular docking analysis to evaluate their potential as antibacterial agents. The target protein selected for this study was E. coli DNA gyrase, a well-validated target for the development of antibacterial drugs. The docking studies aimed to determine the binding modes and affinities of the synthesized compounds within the active site of the enzyme.

The results revealed that the synthesized spiro[4.5]decane amine derivatives exhibited significant docking scores, ranging from -7.75 to -6.295 kcal/mol, which were comparable to or better than the reference co-crystal ligand's score of -6.310 kcal/mol. nih.gov These findings suggest a strong binding affinity of the spiro compounds to the target protein, corroborating the biological experimental results.

Compound ID Structure Docking Score (kcal/mol)
2c 4-((3-amino-8-methyl-1,2,4,8-tetraazaspiro[4.5]decan-2-en-4-yl)imino)methyl)phenol -7.750
2f N-((E)-[4-(dimethylamino)phenyl]methylidene)-8-methyl-4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine -7.584
2g N-((E)-(4-methoxyphenyl)methylidene)-8-methyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine -7.421
2d N-((E)-(4-chlorophenyl)methylidene)-8-methyl-4-[(E)-(4-chlorophenyl)methylideneamino]-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine -7.398
2e N-((E)-(4-fluorophenyl)methylidene)-8-methyl-4-[(E)-(4-fluorophenyl)methylideneamino]-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine -7.149
2l N-((E)-[4-(benzyloxy)phenyl]methylidene)-8-methyl-4-[(E)-[4-(benzyloxy)phenyl]methylideneamino]-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine -6.958
Reference Co-crystal ligand -6.310

Rationalizing Structure-Activity Relationships (SAR)

Beyond virtual screening, computational modeling plays a crucial role in understanding the structure-activity relationships (SAR) of novel compounds. For instance, in the development of new 1,4,8-triazaspiro[4.5]decan-2-one derivatives as potential inhibitors of the mitochondrial permeability transition pore (mPTP), modeling studies were instrumental. These computational analyses helped to rationalize the observed biological activities by identifying a potential binding site for the spiro molecules at the interface of key protein subunits.

Similarly, docking studies have been employed to explore derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine with a 5-HT1A receptor model. unimore.it Such studies guide the design of new analogs by elucidating the structural requirements for optimal receptor interaction and selectivity.

ADME Properties Prediction

In addition to predicting binding affinity, in silico methods are also used to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For the aforementioned 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives, an in silico ADME analysis was conducted. nih.gov The results of this analysis indicated that the designed molecules were suitable for use in terms of drug solubility, hydrogen bonding characteristics, and cell permeability, suggesting a favorable pharmacokinetic profile.

The application of these computational tools in the early stages of research allows for the prioritization of compounds with the highest potential for success, thereby streamlining the drug discovery process for novel this compound scaffolds and their analogs.

Applications and Role of Spiro 4.5 Decan 6 Amine in Advanced Organic Synthesis

Spiro[4.5]decan-6-amine as a Versatile Synthetic Building Block

The rigid and well-defined spatial arrangement of the spiro[4.5]decane skeleton, combined with the reactive primary amine group, establishes this compound as a versatile synthetic building block. Its structure is a desirable motif in medicinal chemistry for creating molecules with diverse three-dimensional shapes.

Precursor for Complex Molecular Architectures

This compound serves as a foundational element for constructing more elaborate molecules. The amine group provides a reactive handle for elongation and diversification, while the spirocyclic core imparts significant steric and conformational influence on the final structure. This is particularly relevant in the synthesis of novel therapeutic agents where molecular shape is critical for biological activity. For instance, the spiro[4.5]decane amine moiety has been incorporated into microtubule-targeting agents, demonstrating its utility as a precursor for complex, biologically active compounds escholarship.org. The synthesis of such complex molecules often relies on the strategic use of building blocks like this compound to introduce specific structural features.

Role in the Construction of Spirocyclic Systems

While this compound is itself a spirocycle, its functional amine group allows it to be a key reactant in the formation of more complex or polycyclic spiro systems. The amine can participate in cyclization reactions, acting as a nucleophile to form new rings appended to the existing spiro[4.5]decane framework. This strategy enables the synthesis of novel and structurally diverse spirocyclic compounds that would be difficult to access through other synthetic routes. The inherent three-dimensionality of spiro scaffolds is increasingly utilized in drug discovery, making building blocks that facilitate their construction highly valuable.

Derivatization and Functionalization Strategies of the Amine Moiety

The primary amine group of this compound is the main site of its chemical reactivity, allowing for a wide range of derivatization and functionalization strategies.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom makes the amine group in this compound a potent nucleophile. It can readily participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides. This reaction pathway allows for the introduction of diverse alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines. However, these reactions can sometimes lead to a mixture of products (primary, secondary, tertiary, and quaternary ammonium (B1175870) salts) due to the increasing nucleophilicity of the alkylated amine products. Careful control of reaction conditions is often necessary to achieve selective mono-alkylation.

Formation of Amides, Ureas, and Carbamates

The amine moiety of this compound can be readily converted into other important functional groups, including amides, ureas, and carbamates. These transformations are fundamental in organic synthesis and medicinal chemistry for modifying the properties of a lead compound.

Amides: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields stable amide derivatives. This is a common method for linking the spirocyclic core to other molecular fragments.

Ureas: Treatment with isocyanates leads to the formation of urea (B33335) derivatives. This linkage is a key structural feature in many pharmacologically active molecules.

Carbamates: Carbamates can be synthesized by reacting the amine with chloroformates or by a multi-component reaction involving carbon dioxide and an alkyl halide. The carbamate (B1207046) functional group serves as a stable analogue of an ester or amide and is prevalent in drug design.

The following table summarizes these key derivatization reactions:

Derivative ClassReactant TypeResulting Functional Group
AmideAcyl Chloride, Anhydride-NH-C(=O)-R
UreaIsocyanate-NH-C(=O)-NH-R
CarbamateChloroformate-NH-C(=O)-O-R

Incorporation into Polyfunctionalized Compounds

The reactivity of the amine group allows for the incorporation of the this compound scaffold into larger, polyfunctionalized molecules. Starting with the amine, chemists can introduce new functionalities through the reactions described above, and then perform further chemical modifications on other parts of the newly added molecular fragments. This stepwise approach enables the synthesis of complex molecules with multiple functional groups, where the spiro[4.5]decane unit serves as a rigid, three-dimensional anchor. Research into related amino-spiro[4.5]decanones highlights the importance of this framework in creating highly functionalized and stereochemically complex molecules.

This compound in Catalysis and Chiral Auxiliaries

The inherent chirality and conformational rigidity of the spiro[4.5]decane skeleton make its amine derivatives, such as this compound, attractive candidates for applications in asymmetric catalysis. The development of chiral ligands and their use as stereocontrolling elements are pivotal in modern organic synthesis for producing enantiomerically pure compounds.

Chiral spirocyclic scaffolds are considered "privileged" structures in the design of ligands for asymmetric catalysis because their rigid C2-symmetrical framework can create a well-defined and effective chiral environment around a metal center. nankai.edu.cn While extensive research has focused on backbones like 1,1'-spirobiindane, the principles can be applied to the design of ligands derived from this compound. nankai.edu.cn The amine group serves as a versatile handle for synthesizing a variety of ligand types, including phosphoramidites, which have proven to be highly effective in transition metal catalysis. researchgate.net

The development process for a chiral ligand from this compound would involve its reaction with phosphorus halides (e.g., PCl₃) followed by condensation with a chiral diol. The resulting phosphoramidite (B1245037) ligand could then be coordinated with a transition metal, such as rhodium or palladium, to form a catalyst for asymmetric reactions like hydrogenation or carbon-carbon bond formation. nankai.edu.cnresearchgate.net The steric bulk and fixed orientation of the spiro[4.5]decane group would play a critical role in influencing the enantioselectivity of the catalyzed reaction.

Table 1: Potential Chiral Ligands Derived from Spiro[4.5]decane Scaffolds
Ligand TypeSynthetic PrecursorPotential Metal ComplexTarget Asymmetric Reaction
PhosphoramiditeThis compound + Chiral DiolRhodium (Rh), Iridium (Ir)Asymmetric Hydrogenation
DiphosphineFunctionalized Spiro[4.5]decaneRuthenium (Ru), Rhodium (Rh)Hydrogenation, C-C Coupling
Bis(oxazoline) (SpiroBOX)Spiro[4.5]decane Dinitrile/DiacidCopper (Cu), Zinc (Zn)Lewis Acid Catalysis, Cycloadditions

Beyond its role in metal-based catalysts, a chiral amine like this compound can function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

In a typical application, the prochiral substrate, such as a carboxylic acid or ketone, would be covalently bonded to enantiopure this compound to form an amide or imine. The bulky and conformationally locked spiro[4.5]decane framework would then sterically hinder one of the two faces of the reactive center (e.g., an enolate or a double bond). Subsequent reaction with a reagent would proceed with high diastereoselectivity. mdpi.comresearchgate.net For instance, the alkylation of an enolate derived from an amide of this compound would favor the addition of the alkyl group from the less sterically encumbered side. Finally, cleavage of the amide bond would liberate the chiral product and allow for the recovery of the spiroamine auxiliary. The efficiency of such a process relies heavily on the ability to achieve high diastereoselectivity in the key bond-forming step and the ease of attaching and removing the auxiliary.

Non-Biological Supramolecular Chemistry and Materials Science Applications

The unique three-dimensional structure of the spiro[4.5]decane core is not only beneficial for catalysis but also for the construction of novel supramolecular assemblies and functional materials. The amine functionality provides a site for covalent incorporation into larger, more complex systems.

Ionic liquids (ILs) are salts with melting points below 100 °C that are valued for their low volatility, high thermal stability, and tunable properties. mdpi.com Amine-functionalized ILs are of particular interest for applications such as CO₂ capture. mdpi.com this compound can serve as a precursor for novel ionic liquids. The synthesis would involve quaternization of the amine nitrogen with an alkyl halide, followed by anion exchange.

The resulting cation, N-alkyl-spiro[4.5]decan-6-ammonium, would possess a bulky and rigid spirocyclic core. This structural feature is expected to influence the physicochemical properties of the ionic liquid significantly. For instance, the bulky spiro group would likely hinder crystal packing, leading to a lower melting point. It could also increase the viscosity and modify the thermal stability compared to ILs with more flexible aliphatic or simpler cyclic cations. These unique properties could make such ILs suitable for specialized applications where control over viscosity and thermal behavior is critical.

Table 2: Projected Properties of Ionic Liquids with Spiro[4.5]decane Cores
PropertyExpected Influence of Spiro[4.5]decane CorePotential Application
Melting PointLowered due to disruption of crystal lattice packingUse as a liquid over a wide temperature range
ViscosityIncreased due to bulky, rigid structureSpecialty lubricants, reaction media
Thermal StabilityPotentially enhanced due to rigid frameworkHigh-temperature electrochemical applications
Solvating AbilityModified by the hydrophobic spiro scaffoldSelective extractions, specialized reaction solvent

Functional materials are designed to possess specific properties that respond to external stimuli, finding use in areas from electronics to biomedicine. mdpi.com The incorporation of rigid molecular building blocks is a key strategy in designing materials with tailored structural and functional properties. uni-wuerzburg.de The spiro[4.5]decane unit, due to its defined three-dimensional structure, is an excellent candidate for inclusion in advanced materials. mdpi.comresearchgate.net

The primary amine of this compound allows it to be used as a monomer in polymerization reactions. For example, it can react with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The resulting polymers would have the rigid spiro[4.5]decane units integrated into their backbones. This would restrict chain mobility, potentially leading to materials with:

High Glass Transition Temperatures (Tg): The rigidity of the spiro core would hinder polymer chain movement, resulting in materials that maintain their structural integrity at elevated temperatures.

Intrinsic Microporosity: The awkward shape of the spiro units could prevent efficient chain packing, creating free volume and making the material porous, a desirable trait for gas separation membranes.

By leveraging the unique geometry of the spiro[4.5]decane core, chemists can design a new generation of functional polymers and materials with precisely controlled properties for advanced applications. mdpi.comcam.ac.uk

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of spirocyclic systems, especially those with defined stereochemistry, remains a significant challenge in organic chemistry. Future efforts will likely focus on developing more efficient, sustainable, and stereoselective methods to access the Spiro[4.5]decan-6-amine core and its analogs.

Key areas of development include:

Asymmetric Catalysis: Building upon existing methods like those catalyzed by palladium, research will likely pivot towards developing novel chiral catalysts (metal-based or organocatalysts) to achieve high enantioselectivity in the construction of the spirocyclic framework.

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. Recent work has demonstrated the use of synergistic photocatalysis and organocatalysis for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net This approach offers mild, metal-free reaction conditions and 100% atom economy, representing a significant step towards sustainable synthesis. mdpi.comresearchgate.net Future research will likely expand on these principles, exploring new catalyst systems and reaction pathways that minimize waste and energy consumption.

Novel Cycloaddition Strategies: Methods like the Diels-Alder cycloaddition have been reported for synthesizing spiro[4.5]decanes. rsc.org A recent innovative [3+2] cycloaddition reaction has been developed using cooperative photocatalysis and organic phosphoric acid catalysis, yielding products with high diastereoselectivity (up to 99:1). mdpi.comresearchgate.net The exploration of new cycloaddition partners and catalytic systems is a promising avenue for creating diverse and complex spiro[4.5]decane libraries.

Comparison of Synthetic Methods for Spiro[4.5]decane Systems

Synthetic MethodKey FeaturesReported AdvantagesReference
Intramolecular Schmidt ReactionUtilizes ketones and alkyl azides to form the spiro-amine structure.An established method for synthesizing 2-amino-spiro[4.5]decane-6-ones. mdpi.com
Palladium-Catalyzed Asymmetric SynthesisEmploys a metal catalyst to achieve asymmetry.Enables the synthesis of chiral spiro[4.5]-1-one compounds. mdpi.com
Synergistic Photocatalysis and Organocatalysis[3+2] cycloaddition of cyclopropylamines with olefins.Metal-free, mild conditions, high diastereoselectivity (up to 99:1), and 100% atom conversion. mdpi.comresearchgate.net
Diels-Alder CycloadditionReaction between a chiral diene and a dienophile.A foundational method for constructing the spiro[4.5]decane core. rsc.org

Advanced Spectroscopic Characterization Techniques for Complex Derivates

The structural complexity and stereochemical nuances of this compound derivatives necessitate the use of sophisticated analytical techniques. While standard NMR and mass spectrometry are foundational, future research will increasingly rely on more advanced methods to unambiguously determine the three-dimensional structure of these molecules.

Emerging characterization trends include:

Multi-dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, HMBC, and NOESY are indispensable for assigning complex proton and carbon signals and for elucidating through-bond and through-space correlations, which are critical for confirming connectivity and stereochemistry in rigid spirocyclic systems. The resolution of spiroacetal frameworks has been successfully achieved using ¹H and ¹³C NMR. researchgate.net

X-ray Crystallography: This technique provides definitive proof of molecular structure, including absolute stereochemistry. For novel or structurally ambiguous derivatives of this compound, single-crystal X-ray diffraction will remain the gold standard for characterization. It has been effectively used to study adducts of other polycyclic amines. nih.gov

Vibrational Spectroscopy: Low-temperature Raman spectroscopy can offer detailed insights into the bonding and structure of complex amine adducts, providing complementary data to X-ray crystallography. nih.gov

In Situ Spectroscopy: The use of in situ IR, NMR, and UV/Vis spectroscopy can provide mechanistic insights into the synthesis of spiro compounds by allowing researchers to observe reactive intermediates and transition states. dntb.gov.ua

Integration of Machine Learning and AI in this compound Chemistry

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry by accelerating the discovery and optimization of reaction pathways. For complex targets like this compound, these computational tools can overcome the limitations of traditional, intuition-based approaches.

Key applications of AI and ML in this field include:

Retrosynthesis Prediction: AI-driven platforms can propose novel and efficient synthetic routes by analyzing vast reaction databases. engineering.org.cnillinois.edu Deep neural networks have shown high accuracy (up to 95% top-10 accuracy) in retrosynthesis planning by learning to apply reaction rules and resolve reactivity conflicts that would challenge rule-based systems. researchgate.netelsevier.com This can help chemists design pathways to previously inaccessible derivatives of this compound.

Reaction Condition Optimization: Machine learning models, trained on millions of published reactions from databases like Reaxys, can predict suitable reaction conditions, including catalysts, solvents, and temperatures, for any given transformation. illinois.edunih.gov This reduces the time and resources spent on empirical optimization.

Reactivity Prediction: By learning from existing chemical knowledge, AI can predict the outcome of unknown reactions, enabling the exploration of new chemical reactivity profiles for the this compound scaffold. elsevier.com

Applications of AI/ML in Spiroamine Chemistry

AI/ML ApplicationDescriptionPotential Impact on this compound ResearchReference
Retrosynthesis PlanningDeep learning models deconstruct a target molecule into simpler precursors to map out a synthetic route.Automated design of novel and efficient syntheses for complex derivatives. engineering.org.cnresearchgate.net
Reaction PredictionNeural networks predict the products of a chemical reaction from known reactants.Validates proposed synthetic steps and helps explore new transformations. illinois.eduelsevier.com
Condition RecommendationModels trained on large datasets suggest optimal catalysts, solvents, reagents, and temperatures.Accelerates experimental validation and improves reaction success rates. nih.gov
Template-Free AlgorithmsGraph Neural Networks (GNNs) directly predict reaction centers without relying on predefined reaction templates.Enables the discovery of entirely new types of reactions and disconnections. engineering.org.cn

Exploration of New Chemical Reactivity Profiles and Applications

The spiro[4.5]decane core is a privileged scaffold in medicinal chemistry due to its conformational rigidity and three-dimensional character, which allows for precise presentation of functional groups for biological interactions. mdpi.comtandfonline.com Future research will focus on leveraging the this compound structure to develop new therapeutic agents and functional materials.

Promising areas for exploration include:

Medicinal Chemistry: Spirocycles are increasingly incorporated into drug candidates to optimize parameters like metabolic stability, aqueous solubility, and binding affinity. researchgate.net The spiro[4.5]decane framework is being investigated for applications in treating cancer, as well as neurological, infectious, and metabolic diseases. tandfonline.comresearchgate.net The amine functional group on the this compound core serves as a versatile handle for synthesizing libraries of derivatives for biological screening.

Bioisosteric Replacement: The rigid spirocyclic structure can act as a bioisostere for more common ring systems (like morpholine (B109124) or piperazine) in existing drugs, offering a strategy to generate novel intellectual property and potentially improved pharmacological profiles. researchgate.netnih.gov

Functional Materials: Beyond medicine, the unique photophysical properties of some spiro compounds, such as spiro-indoline naphthoxazines, which exhibit photochromic and acidochromic behavior, suggest potential applications in materials science. mdpi.com The this compound scaffold could be functionalized to create new sensors, switches, or other advanced materials.

Q & A

Q. What are the common synthetic routes for Spiro[4.5]decan-6-amine derivatives, and how are they optimized for yield?

Synthesis typically involves cyclization reactions or Michael addition strategies. For example, spiro[4.5]decanone derivatives are synthesized via condensation of 6,10-dioxaspiro[4.5]decane-7,9-dione with amines like 1,1-dimethoxy-N,NN,N-dimethylmethanamine in ethanol under controlled conditions (yield ~27.6%) . Optimization focuses on solvent choice (e.g., ethanol for solubility), reaction time (2.5–5 hours), and stoichiometric ratios to minimize side products. Characterization via IR spectroscopy (e.g., C=O stretches at 1717 cm1^{-1}) and X-ray crystallography validates structural integrity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O, C–O) and hydrogen bonding patterns .
  • X-ray crystallography : Resolves 3D conformation (e.g., half-chair conformations in cyclopentane rings) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds with distances of 2.75 Å) .
  • NMR : Assigns stereochemistry and confirms spiro-junction geometry via 1H^1H-13C^13C correlations .

Q. What preliminary biological activities have been reported for this compound analogs?

Early studies highlight antifungal, anti-inflammatory, and cytotoxic activities. For instance, spiro compounds inhibit prolyl hydroxylases (PHDs) linked to hypoxia response, with IC50_{50} values in the micromolar range . Selectivity assays against 2-oxoglutarate (2-OG) oxygenases (e.g., PHD2 vs. FIH) are conducted using enzymatic inhibition assays and crystallographic docking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance the selectivity of this compound derivatives as 2-OG oxygenase inhibitors?

SAR strategies focus on:

  • Metal-chelating groups : Modifying substituents (e.g., hydroxyl, carboxyl) to optimize Fe2+^{2+} binding in PHD active sites .
  • 3D structural elements : Introducing spirocyclic rigidity to improve selectivity by sterically blocking non-target enzymes .
  • Crystallographic analysis : Mapping inhibitor-enzyme interactions (e.g., PHD2 binding pockets) to guide functional group placement .

Q. What methodologies resolve contradictions in reported biological activity data for this compound analogs?

Contradictions (e.g., varying IC50_{50} values across studies) are addressed by:

  • Standardized assay protocols : Using identical enzyme sources (e.g., recombinant human PHD2) and buffer conditions .
  • Post-synthetic analysis : Verifying compound purity via HPLC and correcting for hydrolysis byproducts .
  • In vitro vs. in vivo validation : Cross-referencing cell-based hypoxia models (e.g., HIF-1α stabilization) with animal efficacy studies .

Q. How do crystallographic data inform the design of this compound derivatives with improved thermodynamic stability?

X-ray structures reveal:

  • Conformational flexibility : Envelope conformations in dioxane rings may reduce stability; rigidifying substituents (e.g., methyl groups) enhance thermal resistance .
  • Intermolecular interactions : Hydrogen-bond networks (e.g., N–H⋯O) improve crystal packing efficiency, as shown in lattice parameters (a=10.149A˚,β=97.58a = 10.149 \, \text{Å}, \beta = 97.58^\circ) .
  • Solvent effects : Co-crystallization with acetone or ethanol optimizes lattice entropy .

Q. What experimental frameworks are used to evaluate the SAR of this compound derivatives in multitarget enzyme inhibition?

Multitarget studies employ:

  • High-throughput screening : Testing against panels of 2-OG oxygenases (e.g., PHDs, FIH, collagen prolyl hydroxylases) .
  • Computational docking : Simulating binding poses in MOE or AutoDock to predict off-target interactions .
  • Selectivity indices : Calculating ratios of IC50_{50} values (e.g., PHD2 vs. non-target enzymes) to quantify specificity .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (e.g., solvent ratios, temperature) and crystallization parameters (e.g., Vpetroleum ether:Vacetone=2:1V_{\text{petroleum ether}}:V_{\text{acetone}} = 2:1) to ensure reproducibility .
  • Conflict Resolution : Use tiered validation (e.g., enzymatic assays → cell models → in vivo studies) to confirm biological activity .
  • Ethical Compliance : Disclose funding sources (e.g., National Natural Science Foundation of China) and conflicts of interest (e.g., corporate partnerships) per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.